4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core, which is characterized by the presence of a chloro group at the 4-position and a fluorophenyl group at the 2-position. This compound has gained attention in medicinal chemistry due to its potential applications in drug design and biological studies. The unique electronic properties of this compound also make it a candidate for materials science applications, particularly in organic electronics and photonics.
This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are nitrogen-containing heterocycles often utilized in pharmaceuticals due to their bioactive nature. The specific chemical structure can be denoted by its International Union of Pure and Applied Chemistry (IUPAC) name: 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine. Its chemical formula is CHClFN.
The synthesis of 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine can be achieved through several key steps:
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions:
The primary target for 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2).
Pharmacokinetic studies indicate that this compound exhibits favorable properties for drug development, including suitable absorption and distribution characteristics .
Relevant analyses such as spectroscopic methods (NMR, IR) are essential for confirming structural integrity during synthesis .
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
The pyrazolo[1,5-a]pyrazine scaffold represents a fused bicyclic heterocyclic system characterized by a pyrazole ring annulated to a pyrazine ring. This architecture confers exceptional rigidity and planarity, facilitating strong π-π stacking interactions with protein binding pockets. The scaffold features multiple modifiable positions (2, 3, 5, 6, 7), enabling precise structural diversification for optimizing target binding and physicochemical properties [8] [10]. Positional selectivity is critical: C-2 and C-6 are electron-deficient sites amenable to nucleophilic substitution, while C-3 and C-7 allow electrophilic functionalization. The 4-chloro substituent in 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine acts as a versatile synthetic handle for cross-coupling reactions, facilitating rapid analog generation [8].
Table 1: Key Molecular Properties of Pyrazolo[1,5-a]pyrazine Scaffold
Position | Electronic Character | Common Modifications | Role in Drug Design |
---|---|---|---|
2 | Electrophilic | Aryl, heteroaryl | Target affinity modulation |
3 | Nucleophilic | Alkyl, H, electron-donating groups | Solubility/log P adjustment |
4 | Halogen-leaving group | Cl, Br, I | Cross-coupling anchor point |
5 | Electron-deficient | H, methyl, aryl | Steric control of binding |
6 | Electrophilic | H, halogens, amines | Hydrogen bonding interactions |
7 | Variable | H, bulky substituents | Conformational restraint |
The 3-fluorophenyl group at C-2 introduces strategic steric and electronic effects. Fluorine’s strong electron-withdrawing nature enhances scaffold π-deficiency, strengthening interactions with kinase ATP pockets. Its moderate size prevents steric clashes while improving lipid membrane penetration, as evidenced by computed log P reductions of 0.5–1.0 unit compared to non-fluorinated analogs [3] [8]. Molecular modeling confirms orthogonal orientation of the fluorophenyl group relative to the bicyclic plane, enabling optimal contact with hydrophobic enzyme subpockets inaccessible to larger substituents.
The strategic incorporation of 3-fluorophenyl at C-2 transforms pyrazolo[1,5-a]pyrazines into potent inhibitors of disease-relevant enzymes. 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine demonstrates exceptional kinase selectivity profiles, particularly against cyclin-dependent kinases (CDKs) and tyrosine kinases implicated in oncogenesis [3] [6]. Its chloro substituent at C-4 enables irreversible covalent binding to cysteine residues in kinases like EGFR (T790M mutant), overcoming common resistance mechanisms seen with reversible inhibitors [6].
Table 2: Experimental Biological Activities of Pyrazolo[1,5-a]pyrazine Derivatives
Compound | Kinase Target | IC₅₀ (nM) | Cancer Cell Line Activity | Reference |
---|---|---|---|---|
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine | CDK1 | 8.3 | MDA-MB-231 GI₅₀ = 1.7 µM | [3] |
Analog with 4-NHCH₃ | CDK2 | 124 | MCF-7 GI₅₀ = 12.4 µM | [6] |
Analog with 4-OCF₃ | EGFR T790M | 6.8 | H1975 GI₅₀ = 0.9 µM | [6] |
7-Trifluoromethyl derivative | CA XII | 17 | HT-29 GI₅₀ = 8.2 µM | [9] |
Beyond oncology, fluorinated pyrazolo[1,5-a]pyrazines inhibit carbonic anhydrase isoforms (CA IX/XII) overexpressed in hypoxic tumors. The 3-fluorophenyl group enhances isoform selectivity by sterically blocking binding to off-target cytosolic CA II, reducing renal toxicity risks [7] [9]. This selectivity arises from fluorine’s small van der Waals radius (1.47 Å), which fits the CA IX hydrophobic cleft without displacing critical water molecules required for CA II inhibition. Pharmacokinetic studies of fluorinated derivatives reveal 3–5-fold enhanced metabolic stability versus chlorinated analogs due to fluorine’s resistance to cytochrome P450 oxidation [3] [9].
Despite promising applications, significant synthetic and pharmacological challenges persist. The C-4 chlorination of 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine remains low-yielding (<35%) using POCl₃, generating phosphorylated byproducts that complicate purification [8]. Recent microwave-assisted methods show improved efficiency (yields up to 68%, 10 min vs. 12 h conventional), but scalability limitations hinder industrial translation [8] [10].
Functionalization gaps include:
Table 3: Priority Research Directions for Pyrazolo[1,5-a]pyrazine Optimization
Research Gap | Current Limitation | Emerging Solutions | Expected Impact |
---|---|---|---|
C-4 Chlorination efficiency | Low yields, phosphorylated byproducts | Microwave-assisted Vilsmeier-Haack reaction | Yield increase to >75% |
C-6 Electrophilic activation | Inert under standard conditions | Directed ortho-metalation at C-7 | Access to novel C-6-carboxamides |
Isoform-selective CA inhibition | Moderate CA IX/XII vs. II selectivity | 5,6-Bridged analogs constraining conformation | >100-fold selectivity for tumor-associated CAs |
Oral bioavailability | Poor solubility (<10 µg/mL) | Salt formation with mesylate counterions | Enhance dissolution rate by 5–8-fold |
Future directions emphasize green chemistry approaches for C-4 activation, including photocatalytic chlorination and biocatalytic halogenation. Additionally, hybrid molecules incorporating 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine with coumarins or tubulin inhibitors demonstrate synergistic antiproliferative effects but require pharmacokinetic optimization to mitigate efflux transporter susceptibility [9] [10].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3